molecular formula C13H13ClFN3O3S B2504955 3-chloro-4-fluoro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide CAS No. 1797318-98-9

3-chloro-4-fluoro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide

Cat. No. B2504955
M. Wt: 345.77
InChI Key: PWJBINFSBKFEGC-UHFFFAOYSA-N
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Description

The compound "3-chloro-4-fluoro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide" is a chemically synthesized molecule that likely belongs to the class of benzenesulfonamides. Benzenesulfonamides are a group of compounds known for their diverse biological activities, including their role as inhibitors for various enzymes. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzenesulfonamide derivatives and their biochemical evaluations, which can provide insights into the potential characteristics and activities of the compound .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of suitable precursors under controlled conditions to introduce various functional groups that confer the desired biological activity. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as described in the first paper involves the creation of a structure-activity relationship (SAR) and biochemical characterization of the compounds as inhibitors of kynurenine 3-hydroxylase . Similarly, the second paper discusses the synthesis of novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives by reacting potassium salts with different amines . These methods could be analogous to the synthesis of the compound , which would involve the introduction of a tetrahydrofuran and pyrazole moiety to the benzenesulfonamide core.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial in determining their interaction with biological targets. The presence of substituents like chloro, fluoro, and various heterocyclic rings can significantly influence the binding affinity and specificity of these compounds towards their target enzymes. For example, the high-affinity inhibitors of kynurenine 3-hydroxylase mentioned in the first paper have specific substituents that enhance their activity . The compound , with its chloro, fluoro, and tetrahydrofuran-3-yl substituents, would be expected to have a unique conformation that could be analyzed for potential enzyme inhibition.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. The papers provided do not detail specific reactions for the compound , but they do mention the biochemical interactions of similar compounds with enzymes. For instance, the compounds in the first paper were found to be potent inhibitors of kynurenine 3-hydroxylase, affecting the kynurenine pathway after neuronal injury . The second paper's compounds showed antitumor activity, with specific reactivity towards certain cancer cell lines . These findings suggest that the compound may also participate in significant biochemical reactions, potentially leading to therapeutic effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and melting point, are influenced by their molecular structure. The specific properties of the compound are not provided in the papers, but the properties of similar compounds can offer some predictions. For example, the presence of a tetrahydrofuran moiety could affect the solubility and the overall hydrophilic/hydrophobic balance of the compound. The introduction of chloro and fluoro groups could influence the compound's reactivity and stability. These properties are essential for the compound's biological activity and pharmacokinetic profile.

Scientific Research Applications

Antidiabetic Activity

Compounds structurally related to "3-chloro-4-fluoro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide" have been synthesized and evaluated for their potential antidiabetic effects. For example, fluorinated pyrazoles and benzenesulfonylurea and thiourea derivatives have shown significant hypoglycemic activity, suggesting their utility as antidiabetic agents. These compounds underwent various chemical reactions, including condensation and cyclization, to explore their drug-like properties and antidiabetic efficacy, providing a foundation for future drug discovery efforts (Faidallah et al., 2016).

Antitumor and Anticancer Properties

Research has also focused on synthesizing and evaluating the bioactivity of compounds with structural similarities to "3-chloro-4-fluoro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide" for their antitumor and anticancer properties. Certain sulfonamide derivatives have been identified as potential leads for anticancer drug development due to their cytotoxic activities and ability to inhibit carbonic anhydrase enzymes, which are relevant to cancer progression and metastasis (Gul et al., 2016).

Enzyme Inhibition for Drug Discovery

The inhibition of carbonic anhydrase (CA) enzymes by derivatives of "3-chloro-4-fluoro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide" has been extensively studied. These compounds have shown promising inhibitory activity against human CA isoforms, which is crucial for various therapeutic applications, including glaucoma, edema, and epilepsy treatment. The selective inhibition of specific CA isoforms by these sulfonamide derivatives underscores their potential in targeted therapy (Gul et al., 2016).

Sensing and Detection Applications

Beyond therapeutic applications, derivatives of "3-chloro-4-fluoro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide" have been explored as fluorometric sensors for detecting metal ions, such as Hg2+. These compounds exhibit selective "turn-off" sensing capabilities for Hg2+, highlighting their potential in environmental monitoring and the development of diagnostic tools (Bozkurt & Gul, 2018).

properties

IUPAC Name

3-chloro-4-fluoro-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFN3O3S/c14-12-5-11(1-2-13(12)15)22(19,20)17-9-6-16-18(7-9)10-3-4-21-8-10/h1-2,5-7,10,17H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJBINFSBKFEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-fluoro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide

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